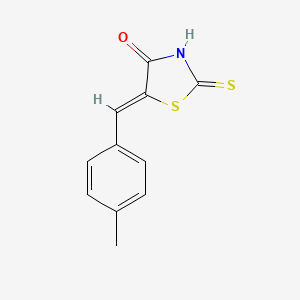

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

Description

(5E)-2-Mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one is a 4-thiazolidinone derivative characterized by a benzylidene substituent at the 5-position and a mercapto group at the 2-position. The 4-methyl group on the benzylidene moiety and the (5E)-stereochemistry distinguish it from other analogs.

Properties

IUPAC Name |

(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXPMQHOSGNELK-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-methylbenzaldehyde with 2-mercapto-1,3-thiazole-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The reaction proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired thiazole derivative.

Industrial Production Methods

While specific industrial production methods for (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Photocycloaddition Reactions

Irradiation of (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one with blue light (465 nm) induces stereoselective [2+2]-photocycloaddition at the exocyclic C=C bond. This reaction forms dispirocyclobutanes with high stereocontrol (ε-isomer dominance).

Table 1: Photocycloaddition Conditions and Outcomes

| Condition | Solvent | Product | Yield (%) | Stereoselectivity (ε-isomer) |

|---|---|---|---|---|

| Blue light (465 nm) | CH₂Cl₂ | Dispirocyclobutane 3 | >90 | >90% |

| Blue light (456 nm) + BF₃ | Dry MeOH | Monospirocyclobutane 4 | 85–95 | 100% |

Mechanistic Insights

-

The ε-isomer arises from 1,3 head-to-tail syn coupling, favored due to minimized steric clashes .

-

BF₃·OEt₂ in methanol promotes methanolysis of one thiazolone ring in 3 , yielding monospirocyclobutane 4 with retained stereochemistry .

Lewis Acid-Mediated Ring-Opening

BF₃·OEt₂ in methanol facilitates selective ring-opening of the thiazolone moiety, forming esters and thioamides.

Table 2: BF₃-Mediated Reaction Outcomes

| Starting Material | Reagent | Product | Key Features |

|---|---|---|---|

| Dispirocyclobutane 3 | BF₃·OEt₂ + MeOH | Monospirocyclobutane 4 | One thiazolone ring retained |

| Thiazolone 2 | BF₃·OEt₂ + MeOH | Dihydrothiazole 5 | Full stereoselectivity (ε-form) |

Observations

-

BF₃ enhances nucleophilic attack at the carbonyl carbon, enabling selective methanolysis .

-

The stereochemical integrity of the cyclobutane core remains intact during ring-opening .

Base-Induced Ring-Opening and Cyclization

Treatment with NaOMe/MeOH triggers sequential ring-opening and intramolecular cyclization to form dihydrothiazoles.

Table 3: Base-Induced Reaction Pathways

| Condition | Product | Diastereomer Ratio (cis:trans) | Key Features |

|---|---|---|---|

| NaOMe/MeOH, reflux | Dihydrothiazole 5 | 60:40 | Mixture of cis (RS/SR) and trans (RR/SS) |

| Column chromatography | Pure trans-6 | 100% trans | Isolated via chromatographic separation |

Mechanism

Scientific Research Applications

Antibacterial Properties

Recent studies have indicated that (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one exhibits significant antibacterial activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways.

Case Study:

A study published in ResearchGate demonstrated the compound's effectiveness against MRSA, suggesting its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

The compound has also shown promising antifungal properties. Research indicates that it can inhibit the growth of Candida species, which are responsible for various infections in immunocompromised patients.

Case Study:

In a study focusing on thiazolidinone derivatives, (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one was evaluated for its antifungal activity against Candida albicans. The results indicated a significant reduction in fungal growth, highlighting its potential as an antifungal agent .

Anticancer Potential

The thiazole derivatives, including (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one, have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:

A publication explored the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. The results showed that the compound significantly inhibited cell proliferation and induced cell cycle arrest in cancer cells .

Mechanism of Action

The mechanism by which (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one exerts its effects is largely dependent on its interaction with biological macromolecules. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the benzylidene group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 4-thiazolidinone derivatives are highly dependent on substituents at the 2- and 5-positions. Key structural analogs and their features are summarized below:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine at the 2-position (e.g., 2-fluorobenzylidene) increases lipophilicity and antimicrobial potency .

- Electron-Donating Groups (EDGs): Hydroxy or dimethylamino groups at the 4-position enhance solubility and kinase inhibitory activity (e.g., DYRK1A IC₅₀ = 0.028 µM for 4-hydroxy analog) .

- Stereochemistry : The (5E)-configuration is common in analogs with rigid benzylidene moieties, while (5Z)-isomers are often synthesized via microwave-assisted methods .

Physicochemical Properties

- Solubility: Water solubility ranges from ~87 mg/L (naphthyl analog) to >100 mg/L for dimethylamino-substituted derivatives .

- Thermal Stability : Melting points vary widely (192–260°C), influenced by substituents. For example, morpholinyl derivatives melt at 251–253°C .

- LogP : Lipophilicity increases with halogen or aryl substituents (e.g., 2-fluorobenzylidene) .

Biological Activity

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one, also known as CAS Number 33992-80-2, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a mercapto group, suggesting possible interactions with biological targets. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one is C₁₁H₉NOS₂. The compound is a solid at room temperature and is classified as an irritant. Its structural features contribute to its reactivity and interaction with various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NOS₂ |

| CAS Number | 33992-80-2 |

| Physical Form | Solid |

| Hazard Classification | Irritant |

Research indicates that (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one exhibits several biological activities primarily through the inhibition of specific enzymes and pathways:

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of thiazole compounds to enhance their biological activities:

- Study on Tyrosinase Inhibitors : A study synthesized several analogs based on the structure of (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one and evaluated their inhibitory effects on tyrosinase. Results indicated that modifications to the benzylidene moiety significantly influenced inhibitory potency. For instance, one derivative showed an IC50 value of 6.18 µM, indicating strong inhibitory activity compared to the parent compound .

- Cytotoxicity Assessments : In cellular assays using B16F10 melanoma cells, several derivatives exhibited potent anti-melanogenic effects without significant cytotoxicity at concentrations below 20 µM. This highlights the therapeutic potential of these compounds in skin-related conditions .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves a base-catalyzed condensation of 4-methylbenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. Optimal conditions include:

- Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in ethanol or methanol .

- Temperature : Reflux (~78°C for ethanol) to drive the reaction to completion.

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm product formation .

Post-synthesis purification often involves recrystallization or column chromatography. Yield improvements may require stoichiometric adjustments of the aldehyde precursor or extended reaction times.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's purity and structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzylidene double bond (δ ~7.5–8.5 ppm for aromatic protons) and thiazole ring structure .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays) .

- FT-IR : To identify functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound's interactions with biological targets such as enzymes or receptors?

- Methodological Answer : Computational strategies involve:

- Target Selection : Prioritize targets (e.g., kinases, microbial enzymes) based on structural homology to known thiazole-binding proteins.

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on the thiazole ring and benzylidene moiety as key binding motifs .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. For example, if the compound shows high affinity for EGFR kinase in silico, validate via in vitro kinase activity assays .

Q. What strategies are employed to resolve contradictions in reported biological activities across different studies?

- Methodological Answer : Contradictions (e.g., variable antimicrobial potency) can be addressed through:

- Standardized Assays : Re-test the compound under uniform conditions (e.g., CLSI guidelines for MIC determination against S. aureus and E. coli) .

- Comparative SAR Studies : Synthesize analogs (e.g., substituting 4-methyl with 4-fluoro or 4-methoxy groups) to isolate structural contributors to activity .

- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. ethanol) or cell line specificity .

Q. What experimental designs are optimal for evaluating the compound's mechanism of action in anticancer assays?

- Methodological Answer : Mechanistic studies should integrate:

- Cytotoxicity Assays : MTT or CellTiter-Glo® to measure IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa) .

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining to quantify apoptotic vs. necrotic cell death .

- Pathway Analysis : Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, caspase-3) .

- ROS Detection : DCFH-DA assay to assess oxidative stress contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.